molecular formula C16H22N2O6S B2556470 2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide CAS No. 1902908-39-7

2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide

Cat. No. B2556470
M. Wt: 370.42
InChI Key: JDTSNHPYXUCREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide, also known as OBAA, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. OBAA exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Benzamide derivatives isolated from endophytic Streptomyces have demonstrated antimicrobial and antioxidant activities. This suggests a potential application of similar compounds in developing treatments or agents with antimicrobial properties (Yang et al., 2015).

Anti-inflammatory and Analgesic Agents

Synthesis of novel benzamide derivatives derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2), suggesting their use in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Alzheimer's Disease Treatment

A series of benzamide-based histone deacetylase 6 (HDAC6) inhibitors demonstrated potential for ameliorating Alzheimer's disease phenotypes. One compound, in particular, showed neuroprotective activity and the ability to cross the blood-brain barrier, offering a basis for future Alzheimer's disease treatments (Lee et al., 2018).

Antihypertensive Agents

Benzamide derivatives have been explored for their antihypertensive properties. Research into quinazoline and benzene sulfonamide derivatives demonstrated potential as diuretic and antihypertensive agents, suggesting applications in cardiovascular disease management (Rahman et al., 2014).

DNA Interaction

Schiff base compounds, including benzohydrazide and sulfonohydrazide derivatives, showed remarkable activities in biological screenings, including interaction with Salmon sperm DNA. This highlights a potential application in studying DNA interactions and developing nucleotide analogs (Sirajuddin et al., 2013).

properties

IUPAC Name

5-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylsulfamoyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-22-13-5-3-11(9-12(13)16(17)19)25(20,21)18-10-2-4-14-15(8-10)24-7-6-23-14/h3,5,9-10,14-15,18H,2,4,6-8H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTSNHPYXUCREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-(N-(octahydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)benzamide

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